Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring system. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
The synthesis of ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methanesulfonyl and carbonyl groups is typically done using reagents like methanesulfonyl chloride and carbonyl compounds under controlled conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
N-Methylpiperidine: Similar in structure but with different functional groups, leading to different chemical properties and applications.
Piperidine-4-carboxylic acid: Another derivative with distinct uses in pharmaceuticals and chemical research.
Properties
Molecular Formula |
C22H32N2O5S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 1-[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H32N2O5S/c1-3-29-22(26)20-7-11-23(12-8-20)21(25)19-9-13-24(14-10-19)30(27,28)16-18-6-4-5-17(2)15-18/h4-6,15,19-20H,3,7-14,16H2,1-2H3 |
InChI Key |
FXHKKKHOTYSOII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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